molecular formula C17H12O3S B11837487 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione CAS No. 105245-47-4

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione

Cat. No.: B11837487
CAS No.: 105245-47-4
M. Wt: 296.3 g/mol
InChI Key: INLPUCYEFLTHBN-UHFFFAOYSA-N
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Description

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications. This compound features a methoxy group at the 8th position and a phenylsulfanyl group at the 2nd position on the naphthalene-1,4-dione core structure.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure can be further oxidized to form more complex quinones.

    Reduction: The quinone can be reduced to the corresponding hydroquinone.

    Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiophenol.

Major Products Formed

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy or phenylsulfanyl groups.

Scientific Research Applications

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the phenylsulfanyl group may interact with specific proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.

    2-Methoxy-1,4-naphthoquinone: Similar structure but lacks the phenylsulfanyl group.

    2-Phenylsulfanyl-1,4-naphthoquinone: Similar structure but lacks the methoxy group.

Uniqueness

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both the methoxy and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

CAS No.

105245-47-4

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

8-methoxy-2-phenylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-13(18)10-15(17(19)16(12)14)21-11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

INLPUCYEFLTHBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CC2=O)SC3=CC=CC=C3

Origin of Product

United States

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